Cas no 143-57-7 (Protoveratrine A)
Protoveratrine A structure
Product Name:Protoveratrine A
CAS 번호:143-57-7
MF:C41H63NO14
메가와트:793.937234163284
CID:142138
PubChem ID:8931
Update Time:2025-04-19
Protoveratrine A 화학적 및 물리적 성질
이름 및 식별자
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
- PROTOVERATRINE A
- Pro-AMid
- protalba
- Protofecaterine a
- PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
- protoveratrin
- Puroverin
- Puroverine
- Nsc7526
- PROTOVERATRINE A (RG)
- HYTGGNIMZXFORS-MGYKWWNKSA-N
- (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
- [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
- NSC23865
- WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
- EINECS 205-602-9
- MFCD00135586
- PROTOVERATRINE A [MI]
- NSC 7526
- UNII-XP343X1HJU
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- bmse000853
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- DTXSID301009391
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
- Proveratrine A
- NSC-7526
- NSC 23865
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
- 143-57-7
- NS00008506
- NSC-23865
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- PROTOVERATRINE A [WHO-DD]
- CHEBI:8594
- Q27108102
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
- XP343X1HJU
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
- PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
- Protoveratrine A, >=80%
- CHEMBL2105769
- BRN 0077415
- (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
- 4-21-00-06845 (Beilstein Handbook Reference)
- Protoveratrine
- DA-57168
- Protoveratrine A
-
- MDL: MFCD00135586
- 인치: 1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
- InChIKey: HYTGGNIMZXFORS-MGYKWWNKSA-N
- 미소: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@](C)(CC)O)=O)O
계산된 속성
- 정밀분자량: 793.42500
- 동위원소 질량: 793.42485568g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 15
- 중원자 수량: 56
- 회전 가능한 화학 키 수량: 12
- 복잡도: 1630
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 19
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.1
- 토폴로지 분자 극성 표면적: 219Ų
실험적 성질
- 색과 성상: Powder
- 밀도: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 270-271 ºC (dec.)
- 비등점: 747.91°C (rough estimate)
- 플래시 포인트: 444.0±34.3 °C
- 굴절률: 1.6220 (estimate)
- 용해도: Insuluble (2.9E-3 g/L) (25 ºC),
- PSA: 218.82000
- LogP: 1.54510
- 비선광도: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
- 증기압: 0.0±6.6 mmHg at 25°C
Protoveratrine A 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:UN 1544 6
- WGK 독일:3
- 위험 범주 코드: 26/27/28
- 보안 지침: S22; S36/37/39; S45
- RTECS 번호:FL5750100
-
위험물 표지:
- 위험 등급:6.1(a)
- 위험 용어:R26/27/28
- 보안 용어:6.1(a)
- 위험 등급:6.1(a)
- 패키지 그룹:I
- 독성:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
- 저장 조건:2-8°C
Protoveratrine A 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | P839150-1mg |
Protoveratrine A |
143-57-7 | 1mg |
$414.00 | 2023-05-17 | ||
| TRC | P839150-5mg |
Protoveratrine A |
143-57-7 | 5mg |
$1642.00 | 2023-05-17 | ||
| TRC | P839150-10mg |
Protoveratrine A |
143-57-7 | 10mg |
$2738.00 | 2023-05-17 | ||
| PhytoLab | 89336-50mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
| PhytoLab | 89336-250mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 | |
| PhytoLab | 89336-500mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
| PhytoLab | 89336-1000mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 1000mg |
€21300 | 2023-10-25 | |
| MedChemExpress | HY-105697-1mg |
Protoveratrine A |
143-57-7 | 1mg |
¥3718 | 2024-07-20 | ||
| MedChemExpress | HY-105697-5mg |
Protoveratrine A |
143-57-7 | 5mg |
¥9289 | 2024-07-20 |
Protoveratrine A 관련 문헌
-
Anatoly P. Pushkarev,Tatyana V. Balashova,Andrey A. Kukinov,Maxim V. Arsenyev,Artem N. Yablonskiy,Denis I. Kryzhkov,Boris A. Andreev,Roman V. Rumyantcev,Georgy K. Fukin,Mikhail N. Bochkarev Dalton Trans. 2017 46 10408
-
2. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
-
3. Index pages
-
Suwatchai Jarussophon,Stephane Acoca,Jin-Ming Gao,Christophe Deprez,Taira Kiyota,Cristina Draghici,Enrico Purisima,Yasuo Konishi Analyst 2009 134 690
143-57-7 (Protoveratrine A) 관련 제품
- 23211-84-9(Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI))
- 465-77-0(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 560-48-5(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 7-acetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 6746-01-6(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI))
- 508-67-8(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[(2S)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate],(3b,4a,7a,15a,16b)-)
- 595-64-2(Neogermbudine)
- 124-97-0(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
- 11003-83-1(Germitetrine B(6CI,7CI,8CI))
- 182693-36-3(Cevane-1,3,4,7,14,15,16,20-octol, 4,9-epoxy-, 1-acetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (1α,3β,4α,7α,15α,16β)- (9CI))
- 465-75-8(4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate])
추천 공급업체
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
골드 회원
중국 공급자
대량